molecular formula C14H19N3O4 B12482695 2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol

2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol

Cat. No.: B12482695
M. Wt: 293.32 g/mol
InChI Key: DVNDUNBVEGAFDE-UHFFFAOYSA-N
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Description

2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of the orphan G protein-coupled receptor 88 (GPR88) . This receptor is highly and predominantly expressed in the brain's striatum and is a potential therapeutic target for various striatal-associated neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, anxiety, and drug addiction . The compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in drug discovery known to act as a bioisostere for carboxylic acids, amides, and esters, which can enhance pharmacological properties and metabolic stability . Its molecular formula is C19H28N4O4, with an average molecular mass of 376.457 g/mol . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

2-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methylamino]ethanol

InChI

InChI=1S/C14H19N3O4/c1-10-16-14(21-17-10)9-20-12-4-3-11(7-13(12)19-2)8-15-5-6-18/h3-4,7,15,18H,5-6,8-9H2,1-2H3

InChI Key

DVNDUNBVEGAFDE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)COC2=C(C=C(C=C2)CNCCO)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. The oxadiazole ring is known for its ability to interact with biological targets involved in cancer proliferation.

  • Case Study : A study demonstrated that derivatives of oxadiazole showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the induction of apoptosis through mitochondrial pathways .

Antimicrobial Properties

Compounds similar to 2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol have been investigated for their antimicrobial efficacy.

  • Case Study : In vitro studies revealed that the compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mode of action was attributed to disruption of bacterial cell membranes .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of similar compounds in models of neurodegenerative diseases.

  • Case Study : Research indicated that oxadiazole derivatives could mitigate oxidative stress in neuronal cells, suggesting a protective role against conditions like Alzheimer's disease .

Material Science Applications

The unique chemical structure of 2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol also lends itself to applications in material science.

Polymer Chemistry

The compound can serve as a building block for synthesizing novel polymers with enhanced properties.

  • Data Table: Polymer Characteristics
    Polymer TypePropertiesApplication Area
    Conductive PolymersHigh electrical conductivityElectronics
    Biodegradable PolymersEco-friendly degradation ratesPackaging

Coatings and Adhesives

Due to its chemical stability and adhesion properties, the compound is being evaluated for use in coatings and adhesives.

  • Case Study : Experimental coatings formulated with this compound showed improved resistance to environmental degradation compared to traditional coatings .

Mechanism of Action

The mechanism by which 2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol exerts its effects depends on its specific application:

Comparison with Similar Compounds

Substituent Variations in Benzylaminoethanol Derivatives

The following table summarizes key structural analogs and their differences:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound: 2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol 3-Methoxy, 4-(3-methyl-oxadiazole methoxy) C₁₅H₂₁N₃O₅ 323.35 Potential metabolic stability due to oxadiazole
2-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol 3-Bromo, 5-ethoxy, 4-(2-fluorobenzyloxy) C₁₉H₂₂BrFN₂O₃ 449.30 Enhanced halogen-mediated lipophilicity; possible kinase inhibition
2-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol 3-Chloro, 4-(4-fluorobenzyloxy), 5-methoxy C₁₈H₂₀ClFN₂O₃ 390.82 Dual halogen substitution may improve target selectivity
2-[(4-Methoxy-benzyl)-Methyl-amino]-ethanol 4-Methoxy, methylamino group C₁₁H₁₇NO₂ 195.26 Simplified structure with high solubility; limited bioactivity data

Functional Group Impact on Bioactivity

  • Oxadiazole vs. Halogen Substituents : The 3-methyl-1,2,4-oxadiazole group in the target compound may confer resistance to oxidative degradation compared to bromo/chloro analogs, which are prone to nucleophilic displacement .
  • Fluorine vs. Methoxy Groups : Fluorinated benzyloxy groups (e.g., in ) enhance membrane permeability but reduce solubility. The methoxy group in the target compound balances lipophilicity and hydrogen-bonding capacity .

Pharmacological and Computational Insights

  • Anticancer Potential: Compounds with oxadiazole moieties (e.g., N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide ) show inhibitory activity against cancer-associated kinases, suggesting a plausible mechanism for the target compound .
  • Theoretical Properties : Computational studies on triazolone derivatives (e.g., B3LYP/6-31G(d,p) methods ) predict moderate dipole moments (4–6 Debye) and Mulliken charge distributions favoring interactions with polar residues in enzyme active sites. These findings may extrapolate to the target compound’s oxadiazole system .

Biological Activity

The compound 2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol is a complex organic molecule that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol
  • Molecular Formula : C13H17N3O4

Structural Features

The compound features a benzyl group substituted with a methoxy and an oxadiazole moiety, which is significant for its interaction with biological targets.

Antiproliferative Activity

Recent studies have highlighted the compound's potential as an antiproliferative agent. For instance, derivatives with similar oxadiazole structures have shown significant activity against various cancer cell lines. The following table summarizes the antiproliferative effects observed in related compounds:

Compound NameCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)3.1
Compound BHCT116 (Colon)5.3
Compound CH460 (Lung)4.0

These results indicate that compounds with similar structural features to 2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol may exhibit selective cytotoxicity towards cancer cells.

The proposed mechanism of action for compounds containing oxadiazole derivatives often involves:

  • Inhibition of Cell Proliferation : Targeting pathways involved in cell cycle regulation.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.
  • Antioxidant Activity : Reducing oxidative stress within cells, which can contribute to cancer progression.

Antiviral Activity

Some derivatives of compounds related to 2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol have been assessed for antiviral properties, particularly against Hepatitis B virus (HBV). The following findings summarize their efficacy:

Compound NameVirus TargetIC50 (µM)Reference
IMB-0523HBV1.99
Related Compound DHBV3.30

These results suggest that modifications on the benzyl and oxadiazole groups can enhance antiviral activity.

Antibacterial Activity

Research has also explored the antibacterial properties of similar compounds:

Compound NameBacterial StrainMIC (µg/mL)Reference
Compound EE. coli16
Compound FS. aureus32

These studies indicate that certain structural features are crucial for antibacterial efficacy.

Study 1: Synthesis and Biological Evaluation

A study synthesized several derivatives of oxadiazole-containing compounds and evaluated their biological activities against multiple cancer cell lines. The most promising candidates exhibited low IC50 values and were further investigated for their mechanisms of action .

Study 2: Antiviral Screening

Another research effort focused on screening various oxadiazole derivatives for antiviral properties against HBV. The study found that specific modifications significantly enhanced antiviral activity compared to standard treatments .

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